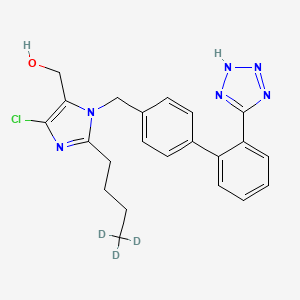

Losartan-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Losartan-d3 is a deuterated form of losartan, an angiotensin II receptor antagonist commonly used to treat hypertension and diabetic nephropathy. The deuterium atoms in this compound replace three hydrogen atoms, which can help in pharmacokinetic studies by providing a stable isotope for tracing the compound in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Losartan-d3 involves the incorporation of deuterium atoms into the losartan molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process must comply with regulatory standards to ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Losartan-d3 undergoes several types of chemical reactions, including:

Oxidation: Involves the conversion of losartan to its active metabolite, EXP3174.

Reduction: Less common but can occur under specific conditions.

Substitution: Involves the replacement of functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: May involve reducing agents like lithium aluminum hydride.

Substitution: Often requires catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major product formed from the oxidation of this compound is EXP3174, which is a more potent angiotensin II receptor antagonist. Other reactions may yield various intermediates and by-products depending on the conditions used .

Scientific Research Applications

Losartan-D3 is a deuterium-labeled analog of Losartan that is commonly utilized as an internal standard in analytical and pharmacokinetic research . Losartan, introduced in the 1990s, has greatly impacted the management of high blood pressure, heart failure, and diabetic nephropathy .

Losartan Applications

- Hypertension Losartan is primarily used to treat hypertension . By reducing blood pressure, it aids in lowering the risk of cardiovascular events like stroke, heart attack, and heart failure. It is often prescribed when patients cannot tolerate other antihypertensive medications or when a more specific intervention is needed . Losartan inhibits angiotensin II receptors, preventing the vasoconstrictive effects of angiotensin II and reducing aldosterone secretion, which leads to vasodilation, reduced blood volume, and lower blood pressure .

- Heart Failure Losartan is used in managing heart failure, especially in patients who have a reduced left ventricular ejection fraction. It alleviates the heart's workload by lowering blood pressure and fluid retention, improving symptoms and reducing hospitalizations .

- Diabetic Nephropathy Losartan is used to delay the progression of diabetic nephropathy and protect kidney function in patients with diabetes .

Losartan and Vitamin D Interactions

- A study on mice examined the anticancer efficacy of Vitamin D (VD) and Losartan (L), an angiotensin receptor blocker. Losartan increased, whereas Vitamin D decreased plasma renin and Angiotensin II in Cre+ mice . Vitamin D or Losartan inhibited tumor development while affecting plasma Vitamin D metabolites and RAS components differently .

- In a conditional Apc-deleted mouse model of sporadic colon cancer, Losartan and Vitamin D were found to inhibit colonic tumor development . Cancer incidence and tumor burden were significantly lower in Cre+ VD and Cre+ L, but not in the Cre+ VD+L group . In Apc +/LoxP mice, Vitamin D increased plasma 1,25 (OH)2D3 and colonic VDR .

Losartan Compared to Mirabegron

- A study compared the antiremodeling effects of Losartan and mirabegron in uremic cardiomyopathy in rats. Losartan significantly ameliorated uremic cardiomyopathy with diastolic dysfunction, left ventricular hypertrophy, fibrosis, and inflammation, and reduced eNOS levels . Mirabegron showed a tendency to decrease diastolic dysfunction and fibrosis, but eNOS expression remained reduced .

Mechanism of Action

Losartan-d3 exerts its effects by blocking the angiotensin II type 1 (AT1) receptor, which is involved in the regulation of blood pressure. By inhibiting the binding of angiotensin II to this receptor, this compound reduces vasoconstriction and aldosterone secretion, leading to lower blood pressure. The molecular targets include the AT1 receptor and various signaling pathways associated with the renin-angiotensin-aldosterone system .

Comparison with Similar Compounds

Similar Compounds

- Irbesartan

- Valsartan

- Telmisartan

- Olmesartan

- Candesartan

Comparison

Losartan-d3 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. Compared to other angiotensin II receptor antagonists, this compound offers similar therapeutic benefits but with enhanced tracing capabilities in research settings. Irbesartan and losartan, for example, have shown differences in efficacy and safety profiles, with irbesartan being more potent in reducing blood pressure .

Biological Activity

Losartan-d3 is a deuterated form of losartan, an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and other cardiovascular conditions. This article explores the biological activity of this compound, focusing on its pharmacodynamics, metabolic pathways, and therapeutic implications based on diverse research findings.

This compound functions primarily as an antagonist of the angiotensin II receptor type 1 (AT1). By blocking this receptor, this compound induces vasodilation , reduces blood pressure , and decreases aldosterone secretion , which collectively contribute to its therapeutic effects in hypertension management. The compound exhibits similar biological activities to losartan, including potential benefits in renal disease progression and protection against diabetic nephropathy.

Metabolic Pathways

This compound undergoes metabolic processes akin to those of losartan, primarily involving cytochrome P450 enzymes such as CYP2C9 and CYP3A4. The metabolism results in the formation of its active metabolite, EXP3174, which is significantly more potent than losartan itself. EXP3174 acts as a non-competitive antagonist at the AT1 receptor, contributing to the overall pharmacological effects observed with this compound .

Pharmacokinetics and Bioavailability

This compound is well absorbed following oral administration; however, its bioavailability remains a topic of investigation. The compound's pharmacokinetics are essential for understanding its efficacy and safety profile in clinical applications. Studies indicate that losartan's bioavailability is approximately 33%, with significant first-pass metabolism leading to the formation of EXP3174 .

Comparative Efficacy Studies

Recent studies have compared the effects of losartan with other compounds in various pathological contexts:

- Uremic Cardiomyopathy : A study involving male Wistar rats demonstrated that losartan significantly ameliorated diastolic dysfunction and left ventricular hypertrophy associated with chronic kidney disease (CKD). Echocardiographic assessments revealed that losartan treatment led to reductions in myocardial fibrosis compared to untreated CKD groups .

- Colonic Tumor Development : Research indicated that losartan, when combined with vitamin D, inhibited colonic tumor development in mouse models. The study highlighted that both agents reduced cancer incidence and tumor burden, suggesting a synergistic effect in modulating the renin-angiotensin system (RAS) relevant to cancer pathophysiology .

Case Studies and Clinical Implications

Clinical trials have explored the utility of losartan in various conditions beyond hypertension:

- Topical Applications : A pilot study assessed topical formulations of losartan for reducing scarring fibrosis after surgical interventions. Results indicated promising outcomes in managing corneal scarring post-surgery by inhibiting TGF-beta signaling pathways .

- Left Ventricular Hypertrophy : In a randomized controlled trial focused on patients with non-obstructive hypertrophic cardiomyopathy, losartan treatment was associated with a significant reduction in left ventricular mass and fibrosis over one year .

Data Table: Summary of Key Findings on this compound

Properties

CAS No. |

1030936-74-3 |

|---|---|

Molecular Formula |

C22H23ClN6O |

Molecular Weight |

425.9 g/mol |

IUPAC Name |

[5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazol-4-yl]methanol |

InChI |

InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i1D3 |

InChI Key |

PSIFNNKUMBGKDQ-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.